molecular formula C24H33N3O4 B1233337 (R)-ranolazine CAS No. 114246-80-9

(R)-ranolazine

Cat. No.: B1233337
CAS No.: 114246-80-9
M. Wt: 427.5 g/mol
InChI Key: XKLMZUWKNUAPSZ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-ranolazine is an N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide that is the (R)-enantiomer of ranolazine (the racemate is a drug used for treatment of chronic angina). It is an enantiomer of a (S)-ranolazine.

Scientific Research Applications

1. Electrochemical Sensing

Ranolazine is extensively used in patients with chronic angina and its measurement is crucial in clinical environments for ensuring adequate drug levels and understanding its redox mechanism. A study by Ansari et al. (2019) developed a voltammetric approach for determining Ranolazine levels using a glassy carbon electrode fabricated with tungsten oxide decorated graphene nanocomposite. This method is significant for drug quality control and clinical analysis.

2. Glyco-metabolic Effects

Ranolazine, in addition to its primary use for treating angina, shows potential in treating glyco-metabolic disorders. Caminiti et al. (2018) observed that Ranolazine significantly improves glycemic control in diabetic patients with coronary heart disease. It may reduce glycated hemoglobin and fasting serum glucose levels, suggesting a multifaceted role in medical treatment.

3. Cardiac Effects

Ranolazine has been observed to affect cardiac late sodium current and inhibit the rapid delayed rectifier potassium current, potentially improving diastolic indices and offering anti-ischemic and antiarrhythmic effects. Studies by Assadi et al. (2015) and Savarese et al. (2013) provide insights into its role in managing chronic angina and potential in treating atrial arrhythmias and chronic heart failure.

4. Neuroprotective Effects

Ranolazine's potential as a neuroprotective drug has been explored, particularly in its effects on astrocytes and neurons. Aldasoro et al. (2016) studied its impact on rat astrocytes and neurons in primary culture, observing increased cell viability and proliferation in astrocytes, along with reduced cell death and inflammatory markers.

5. Combination Therapy for Atrial Fibrillation

In combination with other drugs like amiodarone, Ranolazine shows efficacy in treating atrial fibrillation. A study by Fragakis et al. (2012) demonstrated that the combination of Ranolazine and amiodarone was more effective than amiodarone alone in converting recent-onset atrial fibrillation, highlighting its synergistic potential in cardiac arrhythmia treatment.

6. Pharmacokinetics

Understanding the pharmacokinetics of Ranolazine is crucial for its effective and safe use. Jerling (2006) provides a comprehensive analysis of Ranolazine's absorption, distribution, metabolism, and excretion patterns, which is vital for optimizing its therapeutic use and managing drug interactions.

7. Antiarrhythmic Actions

Ranolazine's antiarrhythmic actions have been a focus of several studies. Antzelevitch et al. (2011) explored its electrophysiological mechanisms, revealing its efficacy in suppressing arrhythmias in both ventricles and atria, which may be primarily through the inhibition of late sodium channels.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-ranolazine
Reactant of Route 2
Reactant of Route 2
(R)-ranolazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-ranolazine
Reactant of Route 4
Reactant of Route 4
(R)-ranolazine
Reactant of Route 5
Reactant of Route 5
(R)-ranolazine
Reactant of Route 6
(R)-ranolazine
Customer
Q & A

Q1: How does (R)-ranolazine interact with its target and what are the downstream effects in the context of ischemia/reperfusion injury?

A1: this compound primarily targets the late sodium current (late INa) in cardiomyocytes. [] During ischemia/reperfusion (I/R) injury, late INa is enhanced, contributing to arrhythmias. This compound inhibits this enhanced late INa, [] thereby reducing the incidence of severe ventricular arrhythmias. Additionally, the research shows that both pre-treatment and delayed treatment with this compound can preserve the expression level of Nav1.5, the primary sodium channel in cardiomyocytes, and prevent its abnormal redistribution within the cell membrane, further contributing to its antiarrhythmic effect. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.